BenchChemオンラインストアへようこそ!

4-Nitro-2-(3-phenylpropylamino)benzoate

Chloride channel pharmacology Ion transport Electrophysiology

4-Nitro-2-(3-phenylpropylamino)benzoate (CAS 158913-21-4; MeSH Preferred Term; also designated 4-NPPB) is a synthetic arylaminobenzoate classified as a chloride channel antagonist within the nitrobenzoate family. This compound is the 4-nitro positional isomer of the extensively characterized chloride channel blocker 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB; CAS 107254-86-4; synonym HOE 144), and the two isomers are frequently co-referenced in the pharmacological literature and commercial catalogs under the NPPB designation.

Molecular Formula C16H15N2O4-
Molecular Weight 299.3 g/mol
CAS No. 158913-21-4
Cat. No. B119924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-(3-phenylpropylamino)benzoate
CAS158913-21-4
Synonyms4-nitro-2-(3-phenylpropylamino)benzoate
4-NPPB
Molecular FormulaC16H15N2O4-
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-]
InChIInChI=1S/C16H16N2O4/c19-16(20)14-9-8-13(18(21)22)11-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)/p-1
InChIKeyOTSBHGGBOIOBCD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2-(3-phenylpropylamino)benzoate (CAS 158913-21-4): Arylaminobenzoate Chloride Channel Blocker – Procurement-Grade Identity and Class Positioning


4-Nitro-2-(3-phenylpropylamino)benzoate (CAS 158913-21-4; MeSH Preferred Term; also designated 4-NPPB) is a synthetic arylaminobenzoate classified as a chloride channel antagonist within the nitrobenzoate family [1]. This compound is the 4-nitro positional isomer of the extensively characterized chloride channel blocker 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB; CAS 107254-86-4; synonym HOE 144), and the two isomers are frequently co-referenced in the pharmacological literature and commercial catalogs under the NPPB designation [2]. The arylaminobenzoate scaffold was identified through a systematic survey of 219 structural analogs as yielding exceptionally potent chloride channel inhibitors, with a defined pharmacophore comprising a secondary amine linker, an ortho-carboxylate, an electron-withdrawing nitro substituent, and an apolar cycloaryl tail at a specific spacer distance [3]. Understanding the precise substitution pattern—and the quantitative consequences of even single-group modifications—is essential for informed procurement decisions, as closely related arylaminobenzoate analogs exhibit potency differences spanning several orders of magnitude.

Why Generic Arylaminobenzoate Substitution Fails: Structural Determinants of 4-Nitro-2-(3-phenylpropylamino)benzoate Potency That Cannot Be Interchanged


Interchanging arylaminobenzoate chloride channel blockers without regard to substitution pattern is precluded by steep and quantifiable structure–activity relationships (SAR) established across multiple independent assay systems. Removal of the nitro group from the benzoate ring of the NPPB scaffold reduces inhibitory potency approximately 19-fold (IC₅₀ shift from 24 µM to 455 µM in Nitella hookeri cytoplasmic streaming assays), while deletion of the phenyl ring from the aliphatic tail causes an approximately 267-fold potency loss (IC₅₀ to 6.4 mM) [1]. Shortening the alkyl spacer between the secondary amine and the phenyl ring from three to one methylene unit decreases cardiac CFTR chloride current block potency approximately 11.8-fold (IC₅₀ from 4 µM to 47 µM) [2]. The nitro substituent position on the benzoate ring (4-nitro vs. 5-nitro) further defines the electronic landscape of the pharmacophore, as the nitro group contributes a negative partial charge critical for high-affinity channel interaction [3]. These data demonstrate that seemingly minor structural alterations—removal of a single functional group, changing spacer length, or shifting substituent position—produce order-of-magnitude changes in biological activity. Generic substitution without verification of the exact CAS-numbered chemical identity therefore carries a high risk of obtaining a compound with radically different potency and pharmacological profile.

4-Nitro-2-(3-phenylpropylamino)benzoate: Quantitative Comparator Evidence Guide for Scientific Procurement Decisions


Sub-Nanomolar Chloride Channel Blockade Potency vs. Parent Compound Diphenylamine-2-Carboxylate (DPC)

In the foundational structure–activity relationship study that established the arylaminobenzoate class, 5-nitro-2-(3-phenylpropylamino)-benzoate (NPPB; the 5-nitro isomer of the target compound) inhibited the equivalent short circuit current—a direct measure of secondary active chloride transport across the basolateral membrane of the thick ascending limb of Henle—with an IC₅₀ of 80 nM (8 × 10⁻⁸ mol/L), making it the most potent compound among 219 surveyed arylaminobenzoate derivatives [1]. By comparison, the parent scaffold diphenylamine-2-carboxylate (DPC) requires approximately 700 µM to achieve 50% inhibition of chloride transport in bovine tracheal epithelium [2], and exhibits an IC₅₀ of approximately 154 µM in kidney outer medulla membrane vesicle chloride uptake assays [3]. In osteoblast-like ROS 17/2.8 cells, 500 µM DPC produced only 22.5 ± 4.0% inhibition of volume-sensitive chloride current, whereas NPPB achieved an IC₅₀ of 64 µM in the same system [3]. This represents a potency advantage of approximately three to four orders of magnitude for the nitro- and phenyl-substituted arylaminobenzoate scaffold over the unsubstituted diphenylamine core.

Chloride channel pharmacology Ion transport Electrophysiology

Nitro Group Deletion Reduces Cytoplasmic Streaming Inhibitory Potency by 19-Fold: NPPB vs. Des-Nitro Analog PPAB

In a direct head-to-head comparison using structurally defined synthetic analogs tested in a unified assay system, NPPB inhibited cytoplasmic streaming in internodal cells of the green alga Nitella hookeri with an IC₅₀ of 24 µmol/L. The des-nitro analog 2-(3-phenylpropylamino)benzoic acid (PPAB), which retains the phenylpropylamino side chain and ortho-carboxylate but lacks the nitro substituent on the benzoate ring, exhibited an IC₅₀ of 455 µmol/L—representing an approximately 19-fold reduction in inhibitory potency [1]. Further removal of the phenyl group (yielding 5-nitro-2-heptylamino benzoic acid, HANB) reduced potency to an IC₅₀ of 6.4 mmol/L, a 267-fold loss relative to the full NPPB scaffold. Introduction of an extra carbon or double bond into the aliphatic chain spacer had no effect on activity, indicating that the three-carbon chain length is already optimal [1]. These data were the first to document the relative inhibitory contributions of individual structural components of arylaminobenzoates in a plant cell model and provide direct experimental evidence that the nitro group accounts for the majority of the scaffold's biological activity.

Structure–activity relationship Plant cell electrophysiology Ion channel pharmacology

Alkyl Spacer Length Optimization: Three-Carbon Chain Yields 11.8-Fold Greater Cardiac CFTR Block Potency vs. One-Carbon Analog

In a systematic series measuring arylaminobenzoate block of the cardiac cAMP-dependent chloride current (CFTR-mediated) in guinea pig ventricular myocytes using whole-cell patch clamp, increasing the carbon chain length between the benzoate and phenyl rings produced a marked and quantifiable increase in drug potency. The IC₅₀ values were 47 µM for the one-carbon spacer analog (2-benzylamino-5-nitro-benzoic acid), 17 µM for the two-carbon spacer analog (5-nitro-2-(2-phenylethylamino)-benzoic acid), and 4 µM for the three-carbon spacer compound (5-nitro-2-(3-phenylpropylamino)-benzoic acid, NPPB) [1]. Further chain extension to four carbons (5-nitro-2-(4-phenylbutylamino)-benzoic acid) produced no additional potency gain (IC₅₀ = 4 µM), indicating that the three-carbon propyl spacer represents the optimal length for this pharmacophore [1]. Block was voltage-dependent with preferential inhibition of inward currents at concentrations below the IC₅₀, and was modulated by external pH—increasing pH from 7.4 to 10.0 greatly weakened NPPB block while decreasing pH to 6.4 enhanced it [1].

Cardiac electrophysiology CFTR chloride channel Patch-clamp pharmacology

Head-to-Head Superiority Over Niflumic Acid: 5.9-Fold Greater Potency in Reversing Aconitine-Induced Cardiac Arrhythmias

In a direct comparative study of chloride channel blockers on aconitine-induced arrhythmias in Langendorff-perfused rat hearts, both NPPB and niflumic acid (NFA) reversibly depressed the upstroke of the ventricular action potential in a concentration-dependent manner. However, NPPB was significantly more potent: the IC₅₀ for action potential upstroke depression was approximately 12.3 µM for NPPB versus approximately 73.1 µM for niflumic acid—a 5.9-fold potency advantage [1]. Both compounds inhibited cardiac sodium current (I_Na) and induced a leftward shift of the steady-state inactivation curve, and neither significantly affected the resting membrane potential of rat ventricular myocytes [1]. In a separate study on endothelin-1-induced pulmonary arterial constriction, NPPB (IC₅₀ = 21.1 µM) was 1.7-fold more potent than niflumic acid (IC₅₀ = 35.8 µM) in relaxing preconstricted arteries, and NPPB (IC₅₀ = 8.8 µM) was 2.0-fold more potent than niflumic acid (IC₅₀ = 18.0 µM) against A23187 ionophore-induced constriction [2]. In rat mucosal-type mast cells, NPPB blocked capacitive Ca²⁺ influx with an IC₅₀ of 23 µM compared to 150 µM for niflumic acid and 190 µM for N-phenylanthranilic acid (NPAA)—a 6.5-fold and 8.3-fold potency advantage, respectively [3].

Cardiac arrhythmia Sodium current inhibition Antiarrhythmic pharmacology

GPR35 Agonism: Orthogonal Pharmacological Activity Distinguishing NPPB from DIDS, DPC, and Other Chloride Channel Blockers

NPPB possesses a dual pharmacological profile that distinguishes it from other chloride channel blockers: in addition to its anion channel inhibitory activity, NPPB is a documented agonist of the orphan G protein-coupled receptor GPR35. In HEK293 cells expressing human, rat, or mouse GPR35 coexpressed with the chimeric G protein G_qi5, NPPB activated both GPR35-G_i/o and GPR35-G_16 signaling pathways and induced intracellular calcium mobilization in a concentration-dependent manner [1]. This GPR35 agonism is not shared by the stilbene disulfonate chloride channel blocker DIDS (4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid) or by the parent diphenylamine-2-carboxylate (DPC) scaffold, which lack this receptor activity [1][2]. NPPB is thus classified alongside kynurenic acid, zaprinast, and lysophosphatidic acids as a GPR35 agonist—a receptor abundantly expressed in gastrointestinal tissues and immune cells and implicated in inflammatory pain and nociception [1][2]. The IUPHAR/BPS Guide to Pharmacology additionally records NPPB as an activator of human TRPA1 (pEC₅₀ 6.5, FLIPR calcium influx assay in HEK293 cells) and a blocker of ClC-7 (pIC₅₀ 3.8) [3].

GPR35 orphan receptor Gi/o signaling Calcium mobilization

Synergistic G551D-CFTR Potentiation with Ivacaftor (VX-770): NPPB Enables 46-Fold Combined Channel Activation via Distinct Binding Sites

NPPB exhibits a unique pharmacological property among chloride channel blockers: it acts as a CFTR potentiator that synergizes with the clinically approved drug ivacaftor (VX-770) through a distinct binding site and mechanism. In inside-out patch clamp recordings of G551D-CFTR (the third most common cystic fibrosis-causing mutation), NPPB alone increased the open probability (Po) of the mutant channel by approximately 12.1-fold [1]. When applied after maximal potentiation by VX-770, NPPB further increased channel activity, yielding a combined 46.6 ± 8.5-fold increase in G551D-CFTR current—a value exceeding the sum of individual effects (~12-fold + ~9-fold), thus meeting the pharmacologic criterion for synergism [1]. Quantitative analysis demonstrated that the fold increase of Po by one agent depended on the presence of the other: VX-770 increased Po by 9.32 ± 1.42-fold alone but only 4.76 ± 1.75-fold in the presence of NPPB, while NPPB's effect was reduced from ~12.1-fold to 6.27 ± 1.0-fold in the presence of VX-770 [1]. Critically, the locked-open time of the hydrolysis-deficient K1250A mutant was shortened by NPPB but prolonged by VX-770, and NPPB's effectiveness was greatly diminished in a mutant lacking the second nucleotide-binding domain, whereas VX-770's effectiveness was retained—confirming mechanistically distinct binding sites [1]. This synergistic profile is not shared by other arylaminobenzoates or conventional chloride channel blockers such as DIDS or niflumic acid.

Cystic fibrosis CFTR potentiator G551D mutation Drug synergy

High-Confidence Research and Industrial Application Scenarios for 4-Nitro-2-(3-phenylpropylamino)benzoate Based on Quantitative Comparator Evidence


Electrophysiological Chloride Channel Studies Requiring Maximal Potency with Minimal Solvent Burden

When establishing chloride channel pharmacology in isolated nephron segments, epithelial monolayers, or heterologous expression systems, the 80 nM IC₅₀ of NPPB in the short circuit current assay [1] enables effective channel blockade at sub-micromolar concentrations, substantially reducing DMSO vehicle exposure compared to legacy blockers such as DPC (IC₅₀ ≈ 700 µM) or DIDS (typically requiring 100–500 µM). This is particularly critical for long-duration patch-clamp recordings where solvent toxicity accumulates over time and for voltage-clamp experiments where high blocker concentrations complicate series resistance compensation.

CFTR Gating Mechanistic Studies and Potentiator Combination Screening

NPPB is uniquely qualified as a reference compound for CFTR potentiator discovery programs because it combines chloride channel blocking activity with CFTR potentiation through a binding site and mechanism distinct from the clinically approved potentiator ivacaftor (VX-770). The demonstrated pharmacologic synergism—46.6-fold combined G551D-CFTR activation exceeding the sum of individual effects [2]—makes NPPB an essential tool for identifying and validating novel CFTR potentiators that operate through NPPB-sensitive gating transitions, particularly for the G551D mutation where NPPB retains activity despite the channel's hydrolysis deficiency.

Structure–Activity Relationship Studies of Arylaminobenzoate Ion Channel Pharmacology

The well-characterized SAR profile—including the 19-fold potency loss upon nitro removal and 267-fold loss upon phenyl deletion in the Nitella hookeri streaming assay [3], plus the 11.8-fold cardiac CFTR potency gain from one-carbon to three-carbon spacer optimization [4]—positions NPPB as the reference standard against which newly synthesized arylaminobenzoate analogs should be benchmarked. Procurement of the exact CAS-numbered compound (158913-21-4) ensures that SAR comparisons are made against the correct positional isomer with nitro at the 4-position of the benzoate ring.

Multi-Target Pharmacological Profiling: GPR35 and TRPA1 Screening Cascades

For laboratories conducting orphan receptor deorphanization or screening for GPR35 modulators, NPPB serves a dual role: as a validated GPR35 agonist control [5] and as a tool to assess potential chloride channel-mediated confounds. Its additional activity as a TRPA1 activator (pEC₅₀ 6.5) [6] necessitates its inclusion in counter-screening panels when evaluating novel chloride channel blockers for target selectivity, as compounds lacking GPR35 or TRPA1 activity can be differentiated from NPPB-based pharmacophores.

Quote Request

Request a Quote for 4-Nitro-2-(3-phenylpropylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.